Waglerin-1 is classified as a neurotoxin and is synthesized synthetically for research and therapeutic applications. Its primary source is the venom of the Temple Viper, which has been studied for its unique biochemical properties. Waglerin-1 is often compared to other neurotoxins such as alpha-bungarotoxin due to its similar mechanism of action .
The synthesis of Waglerin-1 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. After the synthesis, cleavage reagents are used to remove protective groups, yielding the final product in a solution suitable for purification.
The synthetic process typically follows these steps:
Waglerin-1 has a specific sequence: Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys-His-Pro-Pro-Cys-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg-OH. The molecular formula is C112H175N37O26S2, with a molecular weight of approximately 2520 Daltons. The structure features disulfide bonds between cysteine residues, which are crucial for maintaining its stability and biological activity .
The three-dimensional structure of Waglerin-1 has been elucidated using nuclear magnetic resonance (NMR) spectroscopy, revealing its conformation in solution and providing insights into how it interacts with nAChR .
Waglerin-1 acts primarily as an antagonist at the muscle nicotinic acetylcholine receptor. Its mechanism involves competitive inhibition, where it binds to the receptor without activating it, thereby blocking acetylcholine from eliciting muscle contraction. This action can lead to paralysis in susceptible organisms when administered in sufficient quantities.
Research indicates that Waglerin-1 has an IC50 value indicating its potency in blocking nAChR activity; it binds with an affinity that is significantly greater than many other known antagonists .
The mechanism of action for Waglerin-1 involves its binding to the muscle nicotinic acetylcholine receptor at the neuromuscular junction. By occupying the receptor sites, it prevents acetylcholine from binding, effectively inhibiting synaptic transmission and leading to muscle paralysis. This action is particularly pronounced in mature end-plates where the epsilon form of nAChR is prevalent.
Studies have shown that Waglerin-1 can block muscle contractions by up to 80%, demonstrating its efficacy as a neuromuscular blocker .
Waglerin-1 appears as a white lyophilized solid and is soluble in water or saline buffers. Its stability and solubility characteristics make it suitable for various experimental applications.
Key physical properties include:
Chemical properties include its classification as a peptide toxin with specific interactions with nAChR, making it valuable for studying receptor pharmacology.
Waglerin-1 has several applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2